molecular formula C12H21ClN2S B2850417 6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride CAS No. 840521-77-9

6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride

Cat. No.: B2850417
CAS No.: 840521-77-9
M. Wt: 260.82
InChI Key: KAJHLPNUCINMDH-UHFFFAOYSA-N
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Description

6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride is a synthetic organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable alkylating agent, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    2-Aminobenzothiazole: A related compound with an amino group at the 2-position.

    6-Methylbenzothiazole: A similar compound with a methyl group at the 6-position.

Uniqueness

6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrochloride is unique due to the presence of the 1,1-dimethylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may impart specific properties that make it suitable for particular applications in research and industry .

Properties

IUPAC Name

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S.ClH/c1-4-12(2,3)8-5-6-9-10(7-8)15-11(13)14-9;/h8H,4-7H2,1-3H3,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJHLPNUCINMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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